阿利辛

描述

Alyssin is an isothiocyanate found in Cruciferous Vegetables . It has been reported to exert anticancer activity in HepG2 cells by increasing intracellular reactive oxygen species and causing tubulin depolymerization .

Molecular Structure Analysis

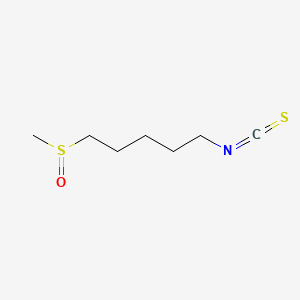

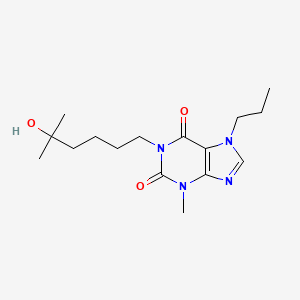

Alyssin has the molecular formula C7H13NOS2 and a molecular weight of 191.314 Da . It is also known as 1-isothiocyanato-5-methylsulfinylpentane .

Physical And Chemical Properties Analysis

Alyssin has a density of 1.14g/cm3 and a boiling point of 376.3ºC at 760 mmHg . It is also known as 1-isothiocyanato-5-methylsulfinylpentane .

Relevant Papers

One relevant paper titled “Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization” discusses the anticancer activity of Alyssin in HepG2 cells . The paper suggests that Alyssin increases intracellular reactive oxygen species and causes tubulin depolymerization, leading to anticancer activity .

科学研究应用

肝细胞癌中的抗癌活性阿利辛已被研究其化学预防潜力,特别是在肝细胞癌的背景下。Pocasap、Weerapreeyakul和Thumanu(2019)的研究表明,阿利辛与其他异硫氰酸酯一起可以通过凋亡和坏死诱导癌细胞死亡。阿利辛以其增加细胞内活性氧自由基(ROS)和抑制微管聚合的能力而被注意到,导致细胞周期在S和G2/M期间停滞 (Pocasap, Weerapreeyakul, & Thumanu, 2019)。

药物相互作用和代谢影响2012年,Lubelska等人调查了阿利辛与其他药物之间的相互作用,这可能影响细胞代谢。他们的研究发现,阿利辛与某些药物之间的相互作用可能会增强或削弱药物的效果,具体取决于阿利辛的浓度和涉及的药物类型。这种相互作用暗示了阿利辛在调节细胞系统中药物效果方面的作用 (Lubelska等人,2012)。

增强抗癌药物疗效Milczarek等人(2018)的研究探讨了阿利辛与抗癌药物5-氟尿嘧啶联合应用时的协同效应。他们的研究结果显示,5-氟尿嘧啶和阿利辛的组合导致增强的抗癌活性,特别是在结肠癌细胞系中。该研究突出了阿利辛作为联合治疗以提高现有抗癌疗法疗效的潜力 (Milczarek et al., 2018)。

在癌细胞中诱导凋亡的能力Kim、Kim和Lim(2010)的研究聚焦于硫代硫醚类似物,包括阿利辛,在人类结肠癌细胞中诱导凋亡的能力。他们发现,阿利辛和具有氧化硫的类似化合物表现出更强的生长抑制效应,并且在诱导凋亡方面比其非氧化对应物更有效。这项研究暗示了阿利辛在靶向癌症治疗中的潜在作用 (Kim, Kim, & Lim, 2010)。

对人类淋巴细胞和白血病细胞的影响Misiewicz、Skupińska和Kasprzycka-Guttman(2007)评估了阿利辛对人类B淋巴细胞和白血病细胞的影响。他们的研究突出了阿利辛在健康淋巴母细胞和白血病细胞之间的差异反应,表明阿利辛在靶向癌细胞方面具有选择性作用 (Misiewicz, Skupińska, & Kasprzycka-Guttman, 2007)。

作用机制

Target of Action

Alyssin, an isothiocyanate found in W. japonica, has diverse biological activities . It primarily targets the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 . These enzymes are involved in the metabolism of various substances, including drugs and toxins. Alyssin also targets bacteria such as B. subtilis, methicillin-sensitive S. aureus, methicillin-resistant S. aureus (MRSA), and E. coli, as well as the plant pathogenic fungus A. niger .

Mode of Action

Alyssin acts by directly inhibiting the activity of the CYP isoforms CYP1A1 and CYP1A2 . This inhibition is induced by the polycyclic aromatic hydrocarbons (PAHs) anthracene and dibenzo [a,h]anthracene in MCF-7 breast cancer cells . Alyssin also exhibits antimicrobial activity against certain bacteria and fungi .

Biochemical Pathways

Alyssin affects several biochemical pathways. It induces phase II enzymes, increasing Nrf2 activity . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage. Alyssin also decreases the enzymatic metabolism of PAHs, reducing carcinogenic risk .

Pharmacokinetics

It is known to be soluble in water, dmso, ethanol, and chloroform , which may influence its bioavailability.

Result of Action

Alyssin has been shown to inhibit the proliferation of HCT116 colon cancer cells . It also inhibits platelet aggregation induced by ADP or arachidonic acid . Furthermore, it increases intracellular reactive oxygen species (ROS) and suppresses tubulin polymerization, leading to cell-cycle arrest in the S and G2/M phase .

Action Environment

The action of Alyssin can be influenced by environmental factors. For instance, the presence of certain solvents can affect its solubility and therefore its bioavailability . .

属性

IUPAC Name |

1-isothiocyanato-5-methylsulfinylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUQPVQTAUKPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50983213 | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alyssin | |

CAS RN |

646-23-1 | |

| Record name | Alyssin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alyssin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALYSSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Alyssin and how does it exert anticancer activity?

A1: Alyssin is a natural sulforaphane analogue found in cruciferous vegetables. Its anticancer activity stems from its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in various cancer cell lines. Research suggests that alyssin achieves this by increasing intracellular reactive oxygen species (ROS) and disrupting tubulin polymerization, a crucial process for cell division. [, , , ] For instance, in hepatocellular carcinoma cells (HepG2), alyssin exhibited potent anticancer effects by elevating intracellular ROS levels. [] Alyssin's ability to inhibit cell cycle progression and induce apoptosis has also been observed in lymphoblastoid cells carrying BRCA1 mutations, highlighting its potential in targeting cancer cells with specific genetic vulnerabilities. []

Q2: How does the structure of alyssin compare to sulforaphane, and how do these structural differences impact their activity?

A2: Alyssin and sulforaphane are both isothiocyanates (ITCs), but they differ in the oxidation state of the sulfur atom in their side chains. Alyssin possesses an oxidized sulfur (-SO-), while sulforaphane has a less oxidized sulfur (-S-). Studies comparing the two compounds reveal that alyssin generally demonstrates a stronger ability to induce apoptosis compared to sulforaphane, possibly due to its capacity for higher ROS generation. [, , ] This difference highlights the importance of the sulfur oxidation state in influencing the biological activity of ITCs.

Q3: Does alyssin interact with the androgen receptor (AR), and what are the implications for prostate cancer?

A3: Yes, research indicates that alyssin can transcriptionally repress the androgen receptor (AR) in prostate cancer cells. [] This is particularly relevant as the AR plays a crucial role in prostate cancer development and progression. While alyssin itself was not as effective as its thio-analogues in reducing AR protein levels, the study highlights the potential of targeting the AR pathway with ITCs. []

Q4: Does alyssin exhibit synergistic effects when combined with other anticancer drugs?

A4: Yes, studies have shown that alyssin can synergize with the chemotherapeutic drug 5-fluorouracil (5-FU) to enhance its anticancer activity, particularly in colon cancer cells. [] This synergistic effect was observed as an increase in the cytostatic effect, indicating that the combination of alyssin and 5-FU could potentially enhance the efficacy of current chemotherapeutic approaches. []

Q5: How does alyssin compare to other sulforaphane analogues in terms of its ability to inhibit cytochrome P450 enzymes (CYPs)?

A5: Research suggests that alyssin and other sulforaphane analogues can inhibit the activity of CYP1A1 and CYP1A2 enzymes, which are involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs) to carcinogenic metabolites. [] Interestingly, alyssin demonstrated a greater ability to inhibit benzo[a]pyrene-induced CYP1A2 activity compared to sulforaphane, mainly through protein level reduction. This inhibition of CYP enzymes by alyssin highlights its potential as a chemopreventive agent by limiting the activation of procarcinogens. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)

![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)

![N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1664747.png)

![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)

![(2E,4E,6E)-7-[(2R,3R,5R)-3-Hydroxy-5-[(2S,3S,4E,6E)-3-methoxy-4-methyl-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanoyl]amino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1664751.png)